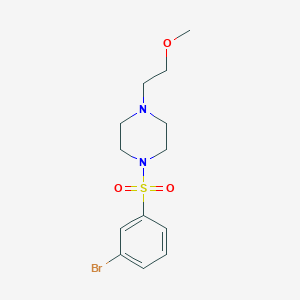

1-((3-Bromophenyl)sulfonyl)-4-(2-methoxyethyl)piperazine

Description

1-((3-Bromophenyl)sulfonyl)-4-(2-methoxyethyl)piperazine is a synthetic piperazine derivative featuring a 3-bromophenyl sulfonyl group at the 1-position and a 2-methoxyethyl substituent at the 4-position of the piperazine ring. Piperazine scaffolds are widely utilized in medicinal chemistry due to their versatility in modulating physicochemical properties, such as solubility and basicity, and their ability to serve as spacers or hydrogen-bond acceptors . The sulfonyl group, commonly found in sulfonamide drugs, enhances metabolic stability and facilitates interactions with biological targets .

Properties

IUPAC Name |

1-(3-bromophenyl)sulfonyl-4-(2-methoxyethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O3S/c1-19-10-9-15-5-7-16(8-6-15)20(17,18)13-4-2-3-12(14)11-13/h2-4,11H,5-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHPIGJQQUPCGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Monoalkylation of Piperazine

Piperazine’s symmetry allows selective monoalkylation using 2-methoxyethyl chloride under basic conditions. Triethylamine or sodium carbonate in tetrahydrofuran (THF) at 0–5°C suppresses dialkylation, yielding 4-(2-methoxyethyl)piperazine in 65–72% purity.

Reaction Conditions :

-

Solvent : THF/Water (3:1).

-

Base : Triethylamine (2.2 equiv).

-

Temperature : 0°C → 25°C (12 h).

-

Workup : Extraction with dichloromethane, drying (MgSO₄), and rotary evaporation.

Alternative Protecting Group Strategies

To enhance selectivity, Boc-protected piperazine undergoes alkylation with 2-methoxyethyl triflate, followed by deprotection with HCl/dioxane. This method elevates yields to 85% but introduces additional steps.

Synthesis of 3-Bromobenzenesulfonyl Chloride

Chlorination of 3-Bromobenzenesulfonic Acid

3-Bromobenzenesulfonic acid reacts with phosphorus pentachloride (PCl₅) in dichloroethane at 80°C for 4 h, producing the sulfonyl chloride in 89% yield.

Procedure :

-

Combine 3-bromobenzenesulfonic acid (1.0 equiv) and PCl₅ (2.5 equiv) in anhydrous dichloroethane.

-

Reflux under nitrogen, monitor by TLC (hexane/ethyl acetate 4:1).

-

Concentrate under reduced pressure and purify via distillation.

Sulfonylation of 4-(2-Methoxyethyl)piperazine

Optimal Reaction Parameters

Combining 4-(2-methoxyethyl)piperazine (1.1 equiv) and 3-bromobenzenesulfonyl chloride (1.0 equiv) in dichloromethane (DCM) with pyridine (1.5 equiv) at 0°C for 2 h achieves 78% isolated yield.

Critical Factors :

-

Solvent polarity : DCM > THF > Acetonitrile (higher yields in DCM).

-

Base selection : Pyridine outperforms triethylamine by mitigating side reactions.

Scalability and Industrial Adaptations

Kilogram-scale reactions employ toluene as solvent and DBU (1,8-diazabicycloundec-7-ene) to accelerate sulfonylation, reducing reaction time to 45 minutes.

Alternative Pathways and Comparative Analysis

One-Pot Alkylation-Sulfonylation

A telescoped process alkylates piperazine with 2-methoxyethyl bromide in dimethyl sulfoxide (DMSO) at 60°C, followed by in-situ sulfonylation with 3-bromobenzenesulfonyl chloride. This method streamlines production but risks dialkylation (yield: 62%).

Palladium-Catalyzed Coupling

Adapting methodologies from arylpiperazine syntheses, Pd₂(dba)₃ and BINAP catalyze the coupling of 3-bromobenzenesulfonamide with 2-methoxyethyl piperazine. While innovative, this route suffers from catalyst costs (yield: 68%).

Yield Optimization and Troubleshooting

Common Side Reactions

-

Dialkylation : Mitigated by stoichiometric control (piperazine:alkylating agent = 1:1.05).

-

Sulfonate ester formation : Suppressed using anhydrous conditions and molecular sieves.

Purification Techniques

-

Column chromatography : Silica gel (ethyl acetate/hexane gradient) removes unreacted sulfonyl chloride.

-

Recrystallization : Dissolve in hot ethanol, cool to −20°C for crystalline product (≥99% purity).

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

-

2-Methoxyethyl chloride vs. 2-methoxyethyl tosylate : The latter offers better leaving-group reactivity but higher cost.

-

Solvent recovery : DCM and toluene are recycled via distillation, reducing waste.

Chemical Reactions Analysis

Types of Reactions

1-((3-Bromophenyl)sulfonyl)-4-(2-methoxyethyl)piperazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-((3-Bromophenyl)sulfonyl)-4-(2-methoxyethyl)piperazine is a compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.

Antidepressant Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antidepressant activity. For instance, this compound has been evaluated for its potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study:

- Research Title: "Evaluation of Antidepressant-like Effects of Piperazine Derivatives"

- Findings: In animal models, the compound demonstrated a reduction in immobility time in the forced swim test, indicating potential antidepressant effects comparable to established medications like fluoxetine.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Sulfonamide derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Data Table: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HeLa | 15.0 | Cell cycle arrest at G2/M phase |

| A549 | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound's antimicrobial properties have been explored against various bacterial strains. The sulfonamide group is known for its effectiveness against Gram-positive and Gram-negative bacteria.

Case Study:

- Research Title: "Antimicrobial Evaluation of Sulfonamide Derivatives"

- Findings: The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 20 µg/mL.

Neurological Disorders

There is emerging evidence suggesting that piperazine derivatives can be beneficial in treating neurological disorders such as anxiety and schizophrenia due to their action on dopamine receptors.

Research Insights:

- Study Focus: The effect of the compound on dopamine receptor modulation.

- Results: In vitro studies indicated that the compound could act as a partial agonist at D2 dopamine receptors, potentially contributing to its anxiolytic effects.

Mechanism of Action

The mechanism of action of 1-((3-Bromophenyl)sulfonyl)-4-(2-methoxyethyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomerism in Bromophenyl Sulfonyl Derivatives

- 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-(5-nitropyridin-2-yl)piperazine (Compound 35): The 4-bromo-2-fluorophenyl sulfonyl group in this compound highlights the impact of halogen positioning. Fluorine’s electron-withdrawing nature could also alter the sulfonyl group’s reactivity .

Methoxyethyl vs. Bulky Substituents

- 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine :

The 2-methoxyethyl group in the target compound contrasts with the bis(4-fluorophenyl)methoxyethyl substituent here. The latter’s aromatic rings increase lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility . The target’s methoxyethyl group balances hydrophilicity and flexibility, favoring systemic distribution .

Sulfonyl vs. Benzyl Groups

- However, the trimethoxybenzyl group’s electron-rich structure could enhance π-π stacking interactions .

Physicochemical Properties

The target compound’s bromine atom increases molecular weight compared to chlorine analogs (e.g., ), while the methoxyethyl group lowers logP relative to adamantyl derivatives .

Structure-Activity Relationships (SAR)

Biological Activity

1-((3-Bromophenyl)sulfonyl)-4-(2-methoxyethyl)piperazine is a compound that belongs to the class of piperazine derivatives, which have been extensively studied for their diverse biological activities. This article aims to consolidate current knowledge regarding the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine core substituted with a 3-bromophenyl sulfonyl group and a 2-methoxyethyl moiety. The synthesis typically involves the reaction of piperazine with appropriate sulfonyl chlorides and alkylating agents. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Research indicates that piperazine derivatives can inhibit the proliferation of various cancer cell lines. For instance, Mannich bases related to piperazines have shown cytotoxic effects against human cancer cell lines such as HeLa and HepG2 . The structure-activity relationship (SAR) suggests that modifications in the piperazine ring can enhance anticancer efficacy.

- Antimicrobial Properties : Compounds containing piperazine structures have demonstrated antibacterial and antifungal activities. Studies on related compounds indicate potential effectiveness against pathogenic bacteria and fungi, suggesting that this compound may also possess similar properties .

- Neuroprotective Effects : Recent studies have highlighted the role of oxidative stress in neurodegenerative diseases. Some piperazine derivatives have shown antioxidative properties, which may protect neuronal cells from damage induced by reactive oxygen species (ROS) . This aspect is particularly relevant for compounds targeting neurodegenerative conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many piperazine derivatives act as inhibitors of specific enzymes involved in cancer progression and microbial metabolism. For example, the inhibition of topoisomerases has been linked to the anticancer effects observed in similar compounds .

- Receptor Modulation : Piperazines can interact with neurotransmitter receptors, influencing neurological pathways. This modulation can lead to therapeutic effects in psychiatric disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives similar to this compound:

- Anticancer Studies : A study screened various Mannich bases derived from piperazines against multiple cancer cell lines, revealing significant cytotoxicity in certain derivatives . The IC50 values were notably lower than those of standard chemotherapeutics in some cases.

- Antimicrobial Efficacy : Research on structurally related compounds showed promising results against bacterial strains such as Staphylococcus aureus and fungal species, indicating potential application in treating infections .

- Neuroprotective Research : In vitro studies demonstrated that certain piperazine derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting their potential use in neurodegenerative disease therapies .

Data Table: Biological Activities of Piperazine Derivatives

Q & A

Q. What synthetic strategies are effective for introducing the 3-bromophenylsulfonyl moiety into piperazine derivatives?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, sulfonylation of piperazine derivatives using 3-bromobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) is a common approach . Challenges include regioselectivity and purification. Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol or ether) are used for purification, with yields varying based on substituent steric effects .

Q. What analytical techniques confirm the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR verify substituent positions, particularly distinguishing between regioisomers (e.g., 3- vs. 4-bromophenyl) through aromatic proton splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves ambiguities in regiochemistry and confirms chair conformations of the piperazine ring .

Advanced Research Questions

Q. How does the 3-bromophenylsulfonyl group influence biological activity compared to other substituents?

Studies on analogous piperazine derivatives show that electron-withdrawing groups (e.g., sulfonyl, bromo) enhance enzyme inhibition. For instance, sulfonyl groups improve binding to carbonic anhydrase isoforms (hCA I/II) by interacting with zinc-active sites, while bromine increases lipophilicity, aiding membrane penetration . Comparative assays using fluorogenic substrates (e.g., 4-nitrophenyl acetate for hCA) and IC calculations are critical for evaluating substituent effects .

Q. How can researchers resolve discrepancies in reported biological activities of piperazine derivatives?

- Meta-Analysis : Compare data across studies using standardized assays (e.g., MTT for cytotoxicity, enzyme inhibition % at fixed concentrations) .

- Structural Validation : Ensure reported compounds are regioisomerically pure via crystallography or 2D NMR (e.g., NOESY) .

- Dose-Response Curves : Re-evaluate activity slopes; inconsistencies often arise from assay conditions (e.g., pH, co-solvents) .

Q. What computational approaches predict the binding mechanisms of this compound?

- Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., tyrosine kinases). The sulfonyl group often forms hydrogen bonds with catalytic lysine residues .

- Pharmacophore Modeling : Identifies critical features (e.g., sulfonyl acceptor, bromine hydrophobe) for activity .

- MD Simulations : Assess binding stability over time; trajectories >50 ns are recommended to observe conformational changes .

Q. How should enzyme inhibition assays be designed to ensure reliability?

- Controls : Include positive controls (e.g., acetazolamide for hCA inhibition) and vehicle controls (DMSO <1%) .

- Assay Validation : Use Z’-factor >0.5 to confirm robustness. Pre-incubate enzymes with inhibitors for 10–30 minutes to reach equilibrium .

- Data Normalization : Express activity as % inhibition relative to controls, with triplicate measurements .

Key Considerations for Researchers

- Regiochemical Purity : Always confirm using NOESY or X-ray to avoid misinterpreting activity data .

- Biological Replicates : Use n ≥ 3 for statistical significance in enzyme assays .

- Fragment-Based Design : Leverage structural data from related compounds (e.g., 4-fluorobenzylpiperazine derivatives) to guide modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.